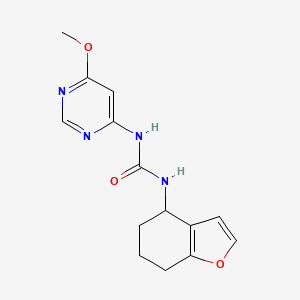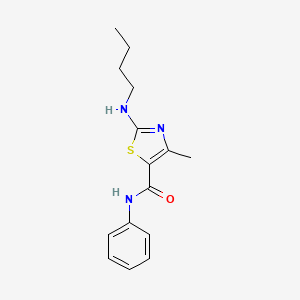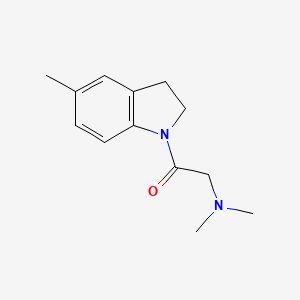![molecular formula C16H16N4OS B7637228 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学研究应用
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been tested for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In organic synthesis, this compound has been used as a starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives with potential applications in drug discovery.
作用机制
The mechanism of action of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine is not well understood. However, some studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Further studies are required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been shown to have some biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
One of the advantages of using 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine in lab experiments is its high purity and stability. This compound can be easily synthesized using well-established methods, and its purity can be confirmed using various analytical techniques. In addition, this compound has low toxicity in normal cells, making it a suitable candidate for in vitro studies.
One of the limitations of using 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use this compound in certain assays that require a high concentration of the compound in solution. In addition, the mechanism of action of this compound is not well understood, making it difficult to design experiments to fully understand its activity.
未来方向
There are several future directions for the study of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or pathways it targets. Another direction is to explore the potential of this compound as a starting material for the synthesis of novel materials with applications in electronic devices. In addition, further studies are required to fully understand the anticancer activity of this compound and its potential as a selective anticancer agent.
合成方法
The synthesis of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been reported in various studies. One of the commonly used methods involves the reaction of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine with 2-(chloromethyl)oxolane in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is obtained after purification using chromatography techniques.
属性
IUPAC Name |
4-(oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-5-12(6-3-1)20-15-14(9-19-20)16(18-11-17-15)22-10-13-7-4-8-21-13/h1-3,5-6,9,11,13H,4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYPVJKBGWUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)
![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)
![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)